molecular formula C9H8F2S B12797385 2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene CAS No. 102489-68-9

2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene

Cat. No.: B12797385
CAS No.: 102489-68-9
M. Wt: 186.22 g/mol
InChI Key: AZGCQKXBHQVHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene is a unique compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene derivatives . Another method involves the use of microwave irradiation to facilitate the cyclization of specific intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow systems and advanced catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methano bridge can influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, making it a valuable compound for research in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorine atoms and the methano bridge in 2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene sets it apart from other thiophene derivatives.

Properties

CAS No.

102489-68-9

Molecular Formula

C9H8F2S

Molecular Weight

186.22 g/mol

IUPAC Name

4,5-difluoro-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene

InChI

InChI=1S/C9H8F2S/c10-7-6-4-1-2-5(3-4)8(6)12-9(7)11/h4-5H,1-3H2

InChI Key

AZGCQKXBHQVHFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2SC(=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.